molecular formula C21H12N2O5 B2792675 N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-nitrobenzamide CAS No. 80549-11-7

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-nitrobenzamide

Cat. No.: B2792675
CAS No.: 80549-11-7
M. Wt: 372.336
InChI Key: NHUIBDGUZYKBPL-UHFFFAOYSA-N
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Description

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-nitrobenzamide is an organic compound that belongs to the class of anthraquinone derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, and medicine. The structure of this compound features an anthraquinone core with a nitrobenzamide substituent, which imparts unique chemical and biological properties.

Mechanism of Action

Target of Action

It’s known that the compound possesses an n, o-bidentate directing group, potentially suitable for metal-catalyzed c-h bond functionalization reactions . This suggests that the compound may interact with metal ions in biological systems, influencing their activity and potentially altering cellular processes.

Mode of Action

The compound’s structure suggests it may function as a chelating agent, binding to metal ions through its n, o-bidentate directing group . This could influence the reactivity of these ions, potentially affecting various biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-nitrobenzamide typically involves the reaction of 1-aminoanthraquinone with 4-nitrobenzoyl chloride. The reaction is carried out in an organic solvent such as dichloromethane under an inert atmosphere (e.g., nitrogen) to prevent oxidation. The reaction mixture is cooled to 0°C using an ice-water bath, and the 4-nitrobenzoyl chloride is added dropwise to the solution of 1-aminoanthraquinone. The reaction is allowed to proceed at room temperature for several hours, followed by purification of the product using column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve crystallization or recrystallization techniques to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-nitrobenzamide undergoes various chemical reactions, including:

    Oxidation: The anthraquinone core can be further oxidized to form more highly oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrobenzamide moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the nitro group.

Major Products Formed

    Oxidation: Formation of more oxidized anthraquinone derivatives.

    Reduction: Formation of N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-nitrobenzamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)-4-nitrobenzamide is unique due to its combination of an anthraquinone core and a nitrobenzamide substituent. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(9,10-dioxoanthracen-2-yl)-4-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H12N2O5/c24-19-15-3-1-2-4-16(15)20(25)18-11-13(7-10-17(18)19)22-21(26)12-5-8-14(9-6-12)23(27)28/h1-11H,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHUIBDGUZYKBPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H12N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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